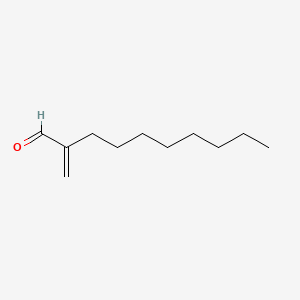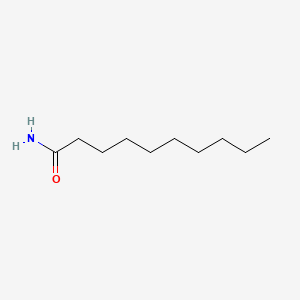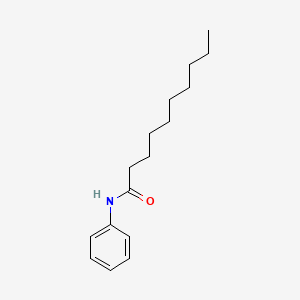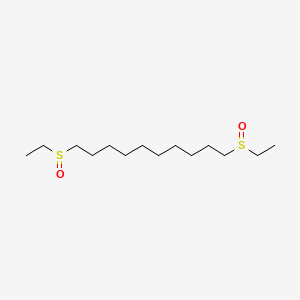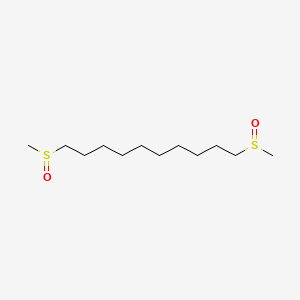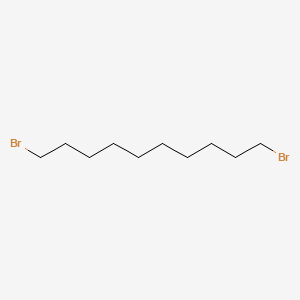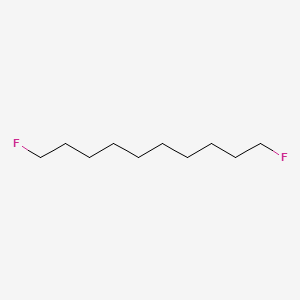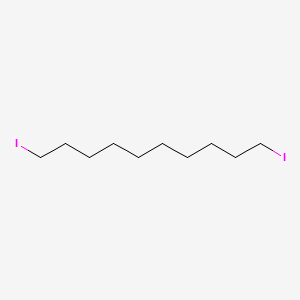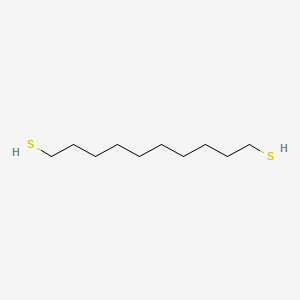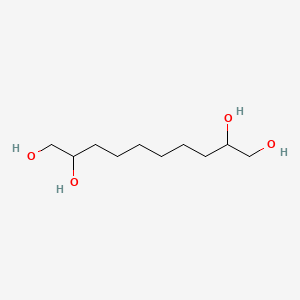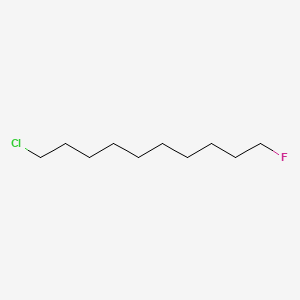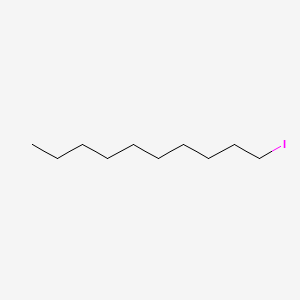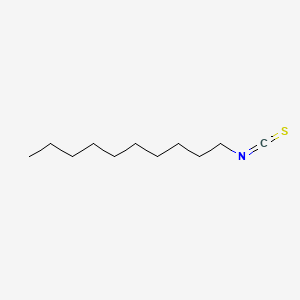
Descarbamoyl-Cefuroxim
Übersicht
Beschreibung
Descarbamoyl Cefuroxime is a degradation product of Cefuroxime, a second-generation cephalosporin antibiotic. It is also an intermediate in the synthesis of cephalosporin antibiotics. The molecular formula of Descarbamoyl Cefuroxime is C15H15N3O7S, and it has a molecular weight of 381.36 g/mol .
Wissenschaftliche Forschungsanwendungen
Descarbamoyl Cefuroxime has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of cephalosporin antibiotics.
Biology: It is studied for its role in the degradation of Cefuroxime and its impact on biological systems.
Medicine: It is used in the development of new antibiotics and in the study of antibiotic resistance.
Industry: It is used in the production of high-purity cephalosporin antibiotics for pharmaceutical applications
Wirkmechanismus
Target of Action
Descarbamoyl Cefuroxime, like its parent compound Cefuroxime, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, a critical component of bacterial survival and replication.
Mode of Action
Descarbamoyl Cefuroxime, as a beta-lactam antibiotic, binds to the PBPs, thereby inhibiting the third and last stage of bacterial cell wall synthesis . This interaction disrupts the structural integrity of the bacterial cell wall, leading to cell lysis and death.
Biochemical Pathways
The primary biochemical pathway affected by Descarbamoyl Cefuroxime is the bacterial cell wall synthesis pathway . By inhibiting PBPs, Descarbamoyl Cefuroxime prevents the cross-linking of peptidoglycan chains, a crucial step in cell wall synthesis . This disruption leads to a weakened cell wall, making the bacteria susceptible to osmotic pressure and ultimately causing cell death.
Pharmacokinetics
The clearance of Cefuroxime is closely related to creatinine clearance, indicating renal elimination . It is reasonable to assume that Descarbamoyl Cefuroxime may have similar ADME properties, but further studies would be needed to confirm this.
Result of Action
The primary result of Descarbamoyl Cefuroxime’s action is the death of bacterial cells . By inhibiting cell wall synthesis, it causes bacterial cell lysis, effectively killing the bacteria and helping to clear the infection .
Action Environment
The stability and efficacy of Descarbamoyl Cefuroxime can be influenced by environmental factors. For instance, the stability of Cefuroxime solutions has been found to decrease at higher temperatures . Similarly, the presence of beta-lactamases in the bacterial environment can affect the efficacy of beta-lactam antibiotics like Descarbamoyl Cefuroxime . Therefore, factors such as storage conditions and the presence of resistant bacterial strains can significantly impact the action of Descarbamoyl Cefuroxime.
Biochemische Analyse
Biochemical Properties
Descarbamoyl Cefuroxime interacts with various enzymes and proteins. It is stable against most β-lactamases produced by Gram-negative bacteria and is thus active against a wide range of organisms including Escherichia coli, Klebsiella sp., Proteus mirabilis, Salmonella sp., Shigella sp., Haemophilus influenzae, including ampicillin-resistant strains, Neisseria meningitidis, Neisseria gonorrhoeae .
Cellular Effects
Descarbamoyl Cefuroxime has a significant impact on various types of cells and cellular processes. It effectively inhibits the growth of many β-lactamase-producing strains, including Enterobacter, Klebsiella, and indole-positive Proteus spp . It also has high activity against non-β-lactamase-producing gram-negative bacteria .
Molecular Mechanism
The mechanism of action of Descarbamoyl Cefuroxime involves binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis . Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Descarbamoyl Cefuroxime change over time. A significant decrease in concentration of cefuroxime and increase in content of Descarbamoyl Cefuroxime was observed in all injections . Cefuroxime aqueous injections were physiochemically stable for up to 14 days under refrigeration storage .
Dosage Effects in Animal Models
The effects of Descarbamoyl Cefuroxime vary with different dosages in animal models
Metabolic Pathways
Descarbamoyl Cefuroxime is involved in metabolic pathways related to the synthesis of Cephalosporin antibiotics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Descarbamoyl Cefuroxime can be synthesized from Cefuroxime through a degradation process. One method involves the removal of the carbamoyl group from Cefuroxime under specific conditions. The preparation method of Descarbamoyl Cefuroxime lactone includes dissolving Descarbamoyl Cefuroxime in a suitable solvent and then subjecting it to specific reaction conditions .
Industrial Production Methods: The industrial production of Descarbamoyl Cefuroxime involves large-scale synthesis using automated systems. The process typically includes the use of high-performance liquid chromatography for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions: Descarbamoyl Cefuroxime undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Vergleich Mit ähnlichen Verbindungen
Cefuroxime: A second-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.
Cefotaxime: A third-generation cephalosporin antibiotic with enhanced activity against Gram-negative bacteria.
Ceftriaxone: A third-generation cephalosporin antibiotic with a long half-life and broad spectrum of activity.
Uniqueness: Descarbamoyl Cefuroxime is unique in that it is a degradation product of Cefuroxime and serves as an intermediate in the synthesis of cephalosporin antibiotics. Its role in the degradation process and its impact on the stability of Cefuroxime make it a compound of interest in both research and industrial applications .
Eigenschaften
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O7S/c1-24-17-9(8-3-2-4-25-8)12(20)16-10-13(21)18-11(15(22)23)7(5-19)6-26-14(10)18/h2-4,10,14,19H,5-6H2,1H3,(H,16,20)(H,22,23)/b17-9-/t10-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSLHGWWWMRAIG-FBCAJUAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601101388 | |
| Record name | (6R,7R)-7-[[(2Z)-2-(2-Furanyl)-2-(methoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601101388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56271-94-4 | |
| Record name | (6R,7R)-7-[[(2Z)-2-(2-Furanyl)-2-(methoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56271-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decarbamylcefuroxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056271944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6R,7R)-7-[[(2Z)-2-(2-Furanyl)-2-(methoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601101388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [6R-[6α,7β(Z)]]-7-[2-furyl(methoxyimino)acetamido]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESCARBAMOYLCEFUROXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9A49M069D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


